molecular formula C₂₄H₂₄N₂O₅ B043459 Suronacrine maleate CAS No. 113108-86-4

Suronacrine maleate

Cat. No. B043459
CAS RN: 113108-86-4
M. Wt: 420.5 g/mol
InChI Key: JRQSVNSUJOFXHC-BTJKTKAUSA-N
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Description

Suronacrine maleate is an adrenergic/cholinergic agent .


Synthesis Analysis

While there isn’t specific information available on the synthesis of Suronacrine maleate, it’s worth noting that synthetic pathways in biochemistry often involve combining different biosynthesis pathways .


Molecular Structure Analysis

The molecular formula of Suronacrine maleate is C24H24N2O5. It has an average mass of 420.458 Da and a monoisotopic mass of 420.168518 Da .


Physical And Chemical Properties Analysis

Suronacrine maleate has a molecular weight of 420.5 g/mol .

Scientific Research Applications

Alzheimer’s Disease Treatment

Suronacrine maleate has been investigated as a potential treatment for Alzheimer’s disease. It belongs to the family of 1,2,3,4-tetrahydro-9-aminoacridine drugs, which are known for their anti-Alzheimer’s properties . The compound has been studied for its ability to form supramolecular complexes with β-cyclodextrin, which could have implications for drug delivery and efficacy in treating neurodegenerative diseases .

Neuromuscular Transmission Studies

Research has explored the effects of Suronacrine maleate on neuromuscular transmission. It has been compared with other compounds like tacrine and velnacrine in isolated nerve-muscle preparations. Suronacrine maleate has shown to block responses to nerve stimulation and to carbachol, but increase responses to acetylcholine, indicating its potential use in understanding and possibly treating neuromuscular disorders .

Anticholinesterase Activity

Suronacrine maleate exhibits anticholinesterase activity, albeit weaker than other similar compounds. This property is significant because anticholinesterase agents are used to treat various conditions, including myasthenia gravis and glaucoma. The compound’s effects on acetylcholine breakdown could lead to new therapeutic approaches for these diseases .

Molecular Dynamics Simulations

The compound has been the subject of molecular dynamics (MD) simulations to understand its interaction with other molecules and potential inclusion phenomena. These studies are crucial for the development of new drugs and improving our understanding of molecular interactions at the atomic level .

Solvation Effects and Complex Formation

Suronacrine maleate’s solvation effects and complex formation constants have been analyzed, providing insights into the compound’s behavior in different environments. This research is valuable for the pharmaceutical industry, as it helps predict how the compound will behave in biological systems .

Mechanism of Action

Suronacrine maleate, also known as HP128, is a tetrahydroacridinol derivative that has been investigated for the treatment of various memory dysfunctions characterized by decreased cholinergic function .

Target of Action

Suronacrine maleate primarily targets the norepinephrine transporter (NET) and cholinesterase enzyme . The norepinephrine transporter is responsible for the reuptake of norepinephrine into presynaptic terminals, terminating its action . Cholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning .

Mode of Action

Suronacrine maleate inhibits both the norepinephrine uptake and cholinesterase enzyme activity . By inhibiting the norepinephrine transporter, it increases the availability of norepinephrine in the synaptic cleft. By inhibiting cholinesterase, it prevents the breakdown of acetylcholine, thereby increasing its availability .

Biochemical Pathways

Suronacrine maleate affects the cholinergic synapse pathway . By inhibiting the breakdown of acetylcholine and the reuptake of norepinephrine, it enhances the signaling in this pathway .

Pharmacokinetics

It is administered orally, suggesting that it is absorbed in the gastrointestinal tract .

Result of Action

Suronacrine maleate enhances memory in animals with combined cholinergic and adrenergic lesions . In preclinical models, it blocks responses to nerve stimulation and to carbachol, but increases responses to acetylcholine . It also has a selective blocking action on the waveform associated with K+ currents .

properties

IUPAC Name

9-(benzylamino)-1,2,3,4-tetrahydroacridin-1-ol;(Z)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O.C4H4O4/c23-18-12-6-11-17-19(18)20(15-9-4-5-10-16(15)22-17)21-13-14-7-2-1-3-8-14;5-3(6)1-2-4(7)8/h1-5,7-10,18,23H,6,11-13H2,(H,21,22);1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQSVNSUJOFXHC-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C3=CC=CC=C3N=C2C1)NCC4=CC=CC=C4)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C2=C(C3=CC=CC=C3N=C2C1)NCC4=CC=CC=C4)O.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Suronacrine maleate

CAS RN

113108-86-4
Record name Suronacrine maleate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113108864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SURONACRINE MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NO3H145KZO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of Suronacrine maleate compare to other Alzheimer's disease therapeutics like Tacrine hydrochloride monohydrate and Velnacrine maleate?

A1: All three compounds belong to the 1,2,3,4-tetrahydro-9-aminoacridine family and share a similar core structure. The key difference lies in the substituents attached to this core, which influences their physicochemical properties and interactions with biological targets. [, , ] For example, X-ray powder diffraction analysis confirmed that single-crystal structures of Tacrine hydrochloride monohydrate, Velnacrine maleate, and Suronacrine maleate are representative of their respective commercial powdered samples. []

Q2: How does Suronacrine maleate interact with cyclodextrins, and what is the significance of this interaction?

A2: Research suggests that Suronacrine maleate forms inclusion complexes with cyclodextrins, particularly β-cyclodextrin. [, ] This interaction involves the partial or complete encapsulation of the Suronacrine molecule within the hydrophobic cavity of the cyclodextrin. Such complexation can influence the drug's solubility, stability, and bioavailability, which are crucial factors for its pharmaceutical application. [, ] For instance, NMR studies revealed that while Tacrine hydrochloride and Velnacrine maleate do not demonstrate inclusion within β-cyclodextrin, Suronacrine maleate exhibits inclusion based on specific proton shifts. []

Q3: What insights do molecular modeling studies provide about Suronacrine maleate's interactions?

A3: Molecular modeling, including molecular mechanics calculations, has been employed to study the inclusion complexes of Suronacrine maleate with cyclodextrins. [, ] These simulations help visualize the spatial arrangement of the molecules within the complex and identify key intermolecular interactions, such as hydrogen bonding. This information is valuable for understanding the driving forces behind complex formation and predicting the stability of these complexes. [] Importantly, molecular dynamics simulations highlighted the crucial role of water molecules in accurately modeling these interactions, particularly for charged molecules like Suronacrine maleate. []

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